molecular formula C8H11N5 B11911794 2-Isopropyl-1H-purin-6-amine

2-Isopropyl-1H-purin-6-amine

Cat. No.: B11911794
M. Wt: 177.21 g/mol
InChI Key: SHQCUHPYJOVWMB-UHFFFAOYSA-N
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Description

2-Isopropyl-1H-purin-6-amine: is a purine derivative with a unique structure that includes an isopropyl group attached to the purine ring Purine derivatives are known for their significant roles in biological systems, including their presence in nucleic acids and various coenzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-purin-6-amine typically involves the reaction of 6-chloropurine with isopropylamine. The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide, often in the presence of a base like triethylamine. The reaction conditions may include heating to reflux to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the purine ring .

Scientific Research Applications

2-Isopropyl-1H-purin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Isopropyl-1H-purin-6-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The compound’s ability to bind to these targets and modulate their activity is key to its biological effects.

Comparison with Similar Compounds

    6-Chloropurine: A precursor in the synthesis of various purine derivatives.

    2-Aminopurine: Known for its use in studying DNA and RNA structures.

    9-Isopropyl-2-(5-methyl-3-pyridyl)-7H-purin-6-amine: An antagonist of the aryl hydrocarbon receptor.

Uniqueness: 2-Isopropyl-1H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its isopropyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C8H11N5

Molecular Weight

177.21 g/mol

IUPAC Name

2-propan-2-yl-7H-purin-6-amine

InChI

InChI=1S/C8H11N5/c1-4(2)7-12-6(9)5-8(13-7)11-3-10-5/h3-4H,1-2H3,(H3,9,10,11,12,13)

InChI Key

SHQCUHPYJOVWMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C2C(=N1)N=CN2)N

Origin of Product

United States

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